3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the 2-chloropyrimidinyl group adds further functionality, making it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the homolytic aromatic alkylation protocol, which is a metal-free process . This method uses radical intermediates to form the desired bicyclo[1.1.1]pentane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to optimize reaction conditions and scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.
Materials Science: The rigid bicyclo[1.1.1]pentane core is useful in the design of new materials with unique properties.
Biological Studies: The compound can be used as a probe in biological assays to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can interact with enzymes or receptors, potentially inhibiting their activity. The 2-chloropyrimidinyl group can further modulate these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a pyrazinyl group instead of a chloropyrimidinyl group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Features a methoxycarbonyl group, providing different reactivity and applications.
Uniqueness
The uniqueness of 3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of the rigid bicyclo[1.1.1]pentane core with the functional 2-chloropyrimidinyl group. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-12-2-1-6(13-8)9-3-10(4-9,5-9)7(14)15/h1-2H,3-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRHANDQUAKMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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